Kerriamycin A was isolated from a marine-derived actinobacterium, specifically Kerria sp., which has been noted for its capacity to produce secondary metabolites with potential therapeutic applications. The discovery of Kerriamycin A contributes to the ongoing exploration of marine microorganisms as sources of novel bioactive compounds.
Kerriamycin A is classified as an angucyclinone, which is a subclass of polyketides. These compounds are typically produced by bacteria and fungi and are known for their diverse biological activities, making them important in pharmaceutical research.
The synthesis of Kerriamycin A can be approached through both natural extraction and synthetic methods. The natural extraction involves culturing Kerria sp. under specific conditions that favor the production of Kerriamycin A. Synthetic methods may include total synthesis or semi-synthesis, where simpler precursors are chemically modified to yield the desired compound.
Kerriamycin A possesses a complex molecular structure characterized by multiple rings and functional groups typical of angucyclinones. The exact structural formula can be represented as follows:
The structural elucidation of Kerriamycin A has been achieved using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods confirm the presence of specific functional groups and the arrangement of atoms within the molecule.
Kerriamycin A undergoes various chemical reactions that can be exploited for its synthesis or modification. Key reactions include:
The reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in determining the yield and purity of Kerriamycin A during synthetic processes.
Kerriamycin A exhibits its biological effects primarily through interaction with cellular targets involved in critical pathways such as protein synthesis and cell cycle regulation. Its mechanism may involve:
Studies indicate that Kerriamycin A's inhibition of protein SUMOylation can lead to altered cellular responses in cancer cells, suggesting potential applications in cancer therapy.
Kerriamycin A holds promise in various scientific fields:
Kerriamycin A is a secondary metabolite produced by the Gram-positive bacterium Streptomyces violaceolatus, a strain belonging to the Actinomycetes class known for its prolific production of bioactive compounds [5] [9]. It was first isolated in 1985 from cultured broth filtrates during a targeted screening program for novel antitumor antibiotics. Japanese researchers employed a multi-step purification protocol involving solvent extraction (n-BuOH), partition chromatography (EtOAc-water), and preparative reversed-phase HPLC (ODS column with aqueous CH₃CN eluent) to obtain the pure compound as a yellow crystalline solid [5]. The discovery was part of a systematic effort to explore microbial diversity for pharmacologically relevant molecules, reflecting the golden age of antibiotic discovery from soil-derived actinomycetes. The initial yield was modest (1.6 mg from a 4-day culture), underscoring the compound’s rarity [5].
Table 1: Physicochemical Properties of Kerriamycin A
Property | Value | Method |
---|---|---|
Molecular Formula | C₄₃H₅₄O₁₇ | FAB-MS, Elemental Analysis |
Molecular Weight | 842.9 g/mol | FAB-MS |
Appearance | Yellow powder | Visual |
Melting Point | 177–182°C (decomposition) | Thermal Analysis |
Specific Rotation (α) | +55° (c 0.1, MeOH) | Polarimetry |
UV Maxima (MeOH) | 220 nm (ε=349), 318 nm (ε=61), 423 nm (ε=70) | UV-Vis Spectroscopy |
Key IR Bands | 3430 (O-H), 1725 (C=O), 1655, 1637 cm⁻¹ | Infrared Spectroscopy |
Kerriamycin A belongs to the isotetracenone class of aromatic polyketide antibiotics, characterized by a linearly fused tetracyclic benz[a]anthracene core with quinone functionalities [5] [9]. Its structure consists of an aglycone identified as aquayamycin – a hydroxylated and oxidized anthraquinone derivative – conjugated to three deoxyhexose sugar moieties: two D-olivose units and one L-rhodinose unit [5]. This structural configuration differentiates it from simpler tetracyclines like oxytetracycline (a naphthacene derivative) and positions it within the angucycline glycoside subgroup, known for their complex glycosylation patterns and diverse bioactivities [8] [9].
Key structural features include:
Table 2: Comparative Structural Features of Isotetracenone Antibiotics
Compound | Core Structure | Glycosylation Pattern | Bioactivity |
---|---|---|---|
Kerriamycin A | Benz[a]anthracenedione | Trisaccharide (D-olivose², L-rhodinose¹) | Antitumor, Antibacterial |
Aquayamycin | Benz[a]anthracenedione | Disaccharide (D-olivose, L-rhodosamine) | Antibacterial |
Tetracenomycin C | Tetracenedione | Aglycone | Antitumor |
Unlike tetracyclines (e.g., oxytetracycline), which inhibit bacterial ribosomes, isotetracenones like kerriamycin A exhibit distinct mechanisms, including DNA intercalation and topoisomerase inhibition [8] [9].
The discovery of kerriamycin A in the mid-1980s coincided with a resurgence of interest in microbial natural products as sources of novel chemotherapeutic agents [8] [9]. It exemplified several paradigm-shifting approaches in natural product chemistry:
Though kerriamycin A itself did not advance to clinical use, it contributed to the understanding of angucycline biosynthesis and stimulated research into SUMOylation inhibitors like kerriamycin B, discovered from the same microbial strain [3] [9]. Its legacy persists in modern drug discovery, where microbial glycosides remain critical sources of anticancer leads.
Table 3: Kerriamycin Variants and Key Characteristics
Compound | Molecular Formula | Sugar Units | Reported Bioactivity |
---|---|---|---|
Kerriamycin A | C₄₃H₅₄O₁₇ | 2× D-olivose, 1× L-rhodinose | Antitumor, Antibacterial |
Kerriamycin B | C₄₃H₅₆O₁₇ | 2× D-olivose, 1× L-rhodinose | SUMOylation inhibition |
Kerriamycin C | C₄₃H₅₄O₁₇ | 2× D-olivose, 1× L-rhodinose | Not fully characterized |
Table 4: Nomenclature of Kerriamycin A
Nomenclature Type | Name |
---|---|
Systematic IUPAC | (4aR,12bS)-3,4a,8-trihydroxy-9-[(2R,4R,5R,6R)-5-hydroxy-4-[(2S,5S,6S)-5-[(2S,5R,6R)-5-hydroxy-6-methyl-4-oxooxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]-12b-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |
Common Synonyms | Kerriamycin A; Antibiotic X-14889A |
CAS Registry Number | 98474-20-5 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7